3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group and a hydroxypyrrolidine moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the amino group and the hydroxypyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog with an amino group attached to the pyridine ring.
3-Hydroxypyridine: Contains a hydroxyl group on the pyridine ring.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure.
Uniqueness
3-Amino-1-(2-(3-hydroxypyrrolidin-1-yl)ethyl)pyridin-2(1H)-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-amino-1-[2-(3-hydroxypyrrolidin-1-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C11H17N3O2/c12-10-2-1-4-14(11(10)16)7-6-13-5-3-9(15)8-13/h1-2,4,9,15H,3,5-8,12H2 |
InChI Key |
XEHALXGBJYGCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.